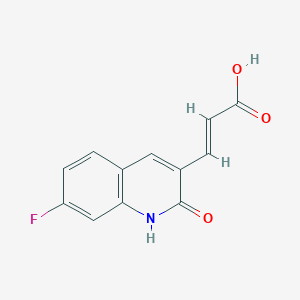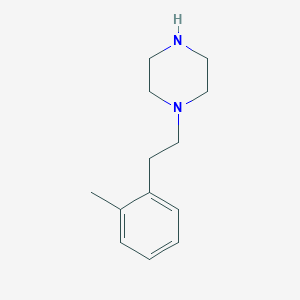
(2E)-3-(7-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(7-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid is a synthetic organic compound belonging to the quinolone family This compound features a quinoline core with a fluorine atom at the 7th position, an oxo group at the 2nd position, and a propenoic acid moiety at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(7-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with 7-fluoroquinoline.
Oxidation: The 7-fluoroquinoline is oxidized to introduce the oxo group at the 2nd position, forming 7-fluoro-2-oxoquinoline.
Alkylation: The 3rd position of the quinoline ring is then alkylated with a suitable reagent to introduce the propenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of industrial solvents that facilitate the reaction and are easy to remove.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the propenoic acid moiety.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Fluorescent Probes: Due to its fluorine content, it can be used in the development of fluorescent probes.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Polymer Additives: Enhances the properties of industrial polymers.
Mécanisme D'action
The mechanism of action of (2E)-3-(7-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity. The oxo group and propenoic acid moiety facilitate interactions with active sites, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(7-chloro-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2E)-3-(7-bromo-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid: Contains a bromine atom at the 7th position.
Uniqueness
Fluorine Atom: The presence of fluorine enhances the compound’s stability and reactivity compared to its chloro and bromo counterparts.
Biological Activity: The fluorinated compound often shows higher biological activity due to better interaction with biological targets.
This detailed overview provides a comprehensive understanding of (2E)-3-(7-fluoro-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(E)-3-(7-fluoro-2-oxo-1H-quinolin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-3-1-7-5-8(2-4-11(15)16)12(17)14-10(7)6-9/h1-6H,(H,14,17)(H,15,16)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEBLVIZFHGPQO-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2,6-Dimethylpiperazin-1-yl)ethyl]dimethylamine](/img/structure/B7792604.png)
![[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine](/img/structure/B7792606.png)
![1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine](/img/structure/B7792613.png)


![2-Methyl-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B7792637.png)

![3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoicacid](/img/structure/B7792651.png)






